molecular formula C10H14O B14564068 Methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)- CAS No. 61899-98-7

Methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-

Cat. No.: B14564068
CAS No.: 61899-98-7
M. Wt: 150.22 g/mol
InChI Key: XVYKOZGHLGTQGP-UHFFFAOYSA-N
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Description

Methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, also known as (2,6,6-trimethyl-2-cyclohexen-1-ylidene)methanone, is an organic compound with the molecular formula C10H14O. This compound is characterized by a cyclohexene ring substituted with three methyl groups and a methanone group. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with appropriate reagents under controlled conditions. One common method is the oxidation of 2,6,6-trimethylcyclohex-2-en-1-ol using oxidizing agents such as chromic acid or potassium permanganate . The reaction is usually carried out in an organic solvent like dichloromethane or acetone at room temperature.

Industrial Production Methods

In industrial settings, the production of methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, is often achieved through large-scale oxidation processes. These processes involve the use of continuous flow reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activity or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

61899-98-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h5H,4,6H2,1-3H3

InChI Key

XVYKOZGHLGTQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1=C=O)(C)C

Origin of Product

United States

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